Odonicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

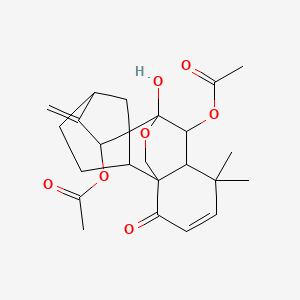

(7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZWMBLJPXPZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Intricate Architecture of Odonicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odonicin, a diterpenoid natural product, presents a complex and intriguing chemical scaffold. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, IUPAC name, and CAS registry number. While detailed experimental protocols and extensive biological activity data for this compound remain limited in publicly accessible literature, this document lays the foundational chemical information crucial for researchers and drug development professionals interested in exploring this molecule.

Chemical Identity and Structure

This compound is classified as a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. Its chemical structure is characterized by a complex polycyclic system.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| Molecular Formula | C₂₄H₃₀O₇ | [1] |

| IUPAC Name | (4aR,5S,6aS,7R,9R,11aS,11bS)-6-hydroxy-4,4-dimethyl-8-methylene-1-oxo-4,4a,5,6,7,8,9,10,11,11a-decahydro-1H-6,11b-(epoxymethano)-6a,9-methanocyclohepta[a]naphthalene-5,7-diyl diacetate | [1] |

| CAS Number | 51419-51-3 | [1] |

| Molecular Weight | 430.49 g/mol |

The IUPAC name provides a systematic and unambiguous description of the molecule's stereochemistry and connectivity. The structure features a rigid cage-like framework with multiple chiral centers, highlighting the stereochemical complexity of this natural product.

Physicochemical Properties

Table 2: Reported Physicochemical Properties of this compound

| Property | Value | Source |

| Purity | Typically ≥95% (as supplied for research) | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Information not widely available, likely soluble in organic solvents like DMSO and methanol. |

Isolation and Characterization

This compound is a naturally occurring compound isolated from the aerial parts of Rabdosia longituba. The isolation of this compound was reported alongside a new diterpenoid, longirabdosin, and another known compound, trichokaurin.

Experimental Protocols (General Approach)

While the specific, detailed experimental protocol for the isolation and purification of this compound from the original source is not available in the retrieved documents, a general workflow for the isolation of natural products from plant material can be outlined.

Structure Elucidation

The determination of the complex structure of this compound would have relied on a combination of spectroscopic techniques. Chemical suppliers note that the structure is identified by Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Spectroscopic Techniques for Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to establish the connectivity between different parts of the molecule and to assign the stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C=O) groups.

-

X-ray Crystallography: In cases where a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule, including the absolute stereochemistry.

Biological Activity and Signaling Pathways

At present, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or effects on signaling pathways of this compound. The search for experimental studies on this compound did not yield specific results. It is important to distinguish this compound from the structurally different and more extensively studied compound, Oridonin.

Future research is necessary to explore the potential pharmacological properties of this compound. A logical starting point for such investigations, given its classification as a diterpenoid, could involve screening for anticancer, anti-inflammatory, or antimicrobial activities.

Conclusion and Future Directions

This compound is a structurally defined diterpenoid isolated from Rabdosia longituba. While its chemical structure has been elucidated, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. This technical guide provides the foundational chemical information to enable further research into this promising natural product. Future studies should focus on comprehensive biological screening, and should any significant activity be identified, subsequent investigations into its molecular targets and impact on cellular signaling pathways will be crucial for unlocking its potential therapeutic applications. The detailed experimental protocols for its isolation and complete spectral data from the primary literature would be invaluable for the scientific community.

References

The Quest for Odonicin: A Technical Guide to its Natural Sourcing and Isolation

An in-depth exploration into the extraction and purification of the potent diterpenoid, Oridonin (B1677485), from its primary botanical source, Rabdosia rubescens. This guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of prevalent methodologies, quantitative data, and detailed experimental protocols.

Executive Summary

Oridonin, a highly bioactive ent-kaurane diterpenoid, has garnered significant attention within the scientific community for its pronounced therapeutic properties, including anti-tumor, anti-inflammatory, and neuroprotective effects. The primary and most commercially viable natural source of this compound is the perennial herb Rabdosia rubescens, also known as Isodon rubescens. This technical guide delineates the systematic approach to isolating Oridonin, commencing with its natural origin and proceeding through various extraction and purification techniques. Detailed experimental protocols for established methods such as solvent extraction, column chromatography, and high-speed counter-current chromatography (HSCCC) are provided, supported by tabulated quantitative data to facilitate comparative analysis of yields and purity levels. Furthermore, this document includes visual representations of the isolation workflow to enhance comprehension of the multi-step process.

Natural Source of Oridonin

Oridonin is predominantly isolated from the aerial parts, particularly the leaves, of Rabdosia rubescens (Hemsl.) H.Hara, a plant belonging to the Lamiaceae family. This herb is widely distributed in the northern provinces of China and has a long-standing history of use in traditional Chinese medicine for treating various ailments, including inflammatory conditions and certain cancers. While other species of the Rabdosia genus, such as R. eriocalyx, R. pseudo-irrorata, R. serra, and R. excisa, also contain Oridonin, R. rubescens remains the most common source for its extraction on a larger scale. An extract of Rabdosia rubescens can be standardized to contain a specific concentration of Oridonin, for instance, 4%[1].

Isolation and Purification Methodologies

The isolation of Oridonin from Rabdosia rubescens is a multi-step process involving initial extraction from the plant material followed by a series of purification techniques to achieve a high degree of purity. The general workflow begins with the preparation of a crude extract, which is then subjected to one or more chromatographic methods to separate Oridonin from other phytochemical constituents.

Extraction of Crude Oridonin

The initial step involves the extraction of Oridonin from the dried and powdered plant material. Solvent extraction is the most common method employed for this purpose.

3.1.1 Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes ultrasonic waves to enhance the extraction process. The optimized conditions for UAE of Oridonin from R. rubescens have been determined to be an ethanol (B145695) concentration of 75.9%, an extraction time of 35.7 minutes, and a liquid-to-solid ratio of 32.6 mL/g, which yields approximately 4.23 mg of Oridonin per gram of the plant material[2].

3.1.2 Maceration and Reflux Extraction

Traditional methods such as maceration or reflux extraction with ethanol are also widely used. Typically, the powdered plant material is extracted with 95% ethanol. The resulting extract is then concentrated to obtain a crude extract. For instance, 500 g of dry Rabdosia rubescens powder can be extracted with 5 L of 95% ethanol-water solution two times.

Purification Techniques

The crude extract, rich in Oridonin and other co-extracted compounds, requires further purification to isolate Oridonin in its pure form. Chromatographic techniques are indispensable for this purpose.

3.2.1 Column Chromatography

Column chromatography is a fundamental purification technique. The crude extract is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system. For example, a crude extract obtained from an ethanol extract of R. rubescens can be subjected to silica gel column chromatography and eluted with a light petroleum/acetone solvent mixture[3]. Subsequent recrystallization of the Oridonin-containing fractions can yield a final product with a purity of up to 97.03% or 97.42%.

3.2.2 High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated liquid-liquid partition chromatography technique that has proven to be highly effective for the separation and purification of Oridonin. A two-phase solvent system is crucial for successful separation. One commonly used system is composed of n-hexane-ethyl acetate-methanol-water in a volumetric ratio of 2.8:5:2.8:5. In a single pass, this method can yield a significant amount of Oridonin with high purity. For example, from 100 mg of crude extract, 40.6 mg of Oridonin with a purity of 73.5% can be obtained, which can be further purified to 97.8%. Another study reported obtaining 120 mg of Oridonin with 97.8% purity from 200 mg of a crude sample using a two-phase solvent system of n-hexane/ethyl acetate/methanol (B129727)/water (1:2:1:2, v/v).

A more advanced two-dimensional CCC system has also been developed for the simultaneous separation of Oridonin and Ponicidin from R. rubescens crude extract, yielding 60 mg of Oridonin with over 95% purity from approximately 250 mg of crude extract in about 9 hours.

3.2.3 Preparative High-Performance Liquid Chromatography (PHPLC)

For achieving very high purity, preparative HPLC is often the final step. A crude extract dissolved in methanol can be purified on a C18 column.

Quantitative Data Summary

The yield and purity of Oridonin are dependent on the chosen extraction and purification methods. The following tables summarize the quantitative data from various studies.

Table 1: Yield and Purity of Oridonin from Various Isolation Methods

| Isolation Method | Starting Material | Solvent System/Conditions | Yield | Purity | Reference |

| HSCCC | 100 mg Crude Extract | n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) | 40.6 mg | 73.5% (initial), 97.8% (after further purification) | |

| Upright CCC | 200 mg Crude Sample | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | 120 mg | 97.8% | |

| 2D-CCC | ~250 mg Crude Extract | n-hexane-ethyl acetate-methanol-water (1:5:1:5 and 3:5:3:5, v/v) | 60 mg | >95% | |

| Column Chromatography & Recrystallization | Not specified | Not specified | Not specified | 97.03% | |

| Column Chromatography & Recrystallization | 500 g Dry Powder | Ethanol extraction, silica gel column | Not specified | 97.42% | |

| Ultrasound-Assisted Extraction | R. rubescens powder | 75.9% Ethanol, 35.7 min, 32.6 mL/g liquid/solid ratio | 4.23 mg/g | Not specified for the extract |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Ultrasound-Assisted Extraction (UAE)

Objective: To extract Oridonin from Rabdosia rubescens using ultrasound assistance.

Materials and Equipment:

-

Dried and powdered Rabdosia rubescens

-

Ethanol (75.9%)

-

Ultrasonic bath or probe sonicator

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh a specific amount of powdered Rabdosia rubescens.

-

Add the solvent (75.9% ethanol) at a liquid-to-solid ratio of 32.6 mL/g.

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasound for 35.7 minutes.

-

After extraction, filter the mixture to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol for High-Speed Counter-Current Chromatography (HSCCC)

Objective: To purify Oridonin from a crude extract of Rabdosia rubescens.

Materials and Equipment:

-

Crude extract of R. rubescens

-

n-hexane, ethyl acetate, methanol, water (analytical grade)

-

High-Speed Counter-Current Chromatography instrument

-

HPLC system for fraction analysis

Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 2.8:5:2.8:5. Thoroughly mix and allow the phases to separate in a separatory funnel.

-

HSCCC System Preparation: Fill the entire coiled column with the upper phase (stationary phase).

-

Equilibration: Rotate the apparatus at 850 rpm and pump the lower phase (mobile phase) into the column at a flow rate of 2 mL/min until the mobile phase emerges and hydrodynamic equilibrium is established.

-

Sample Injection: Dissolve 100 mg of the crude extract in a suitable volume of the solvent mixture and inject it into the column.

-

Elution and Fraction Collection: Continue to pump the mobile phase. Collect fractions at regular intervals.

-

Analysis: Analyze the collected fractions using HPLC to identify those containing pure Oridonin.

-

Further Purification (if necessary): Pool the Oridonin-rich fractions and subject them to further purification, such as recrystallization or preparative TLC, to achieve higher purity.

Protocol for HPLC Analysis of Oridonin

Objective: To determine the purity of Oridonin fractions.

Materials and Equipment:

-

Oridonin sample

-

Acetonitrile (B52724), formic acid, water (HPLC grade)

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase with acetonitrile and 0.5% formic acid in water.

-

Gradient Elution Program:

-

0–10 min: 20–40% acetonitrile

-

10–20 min: 40–60% acetonitrile

-

20–35 min: 60–70% acetonitrile

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 238 nm.

-

Column Temperature: 25 °C.

-

-

Sample Preparation: Dissolve the Oridonin sample in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

-

Injection and Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the peak area percentage.

Visualized Workflows and Pathways

To provide a clearer understanding of the isolation process, the following diagrams have been generated using the DOT language.

References

- 1. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of Odonicin's Biosynthetic Pathway Remains an Open Scientific Question

As of late 2025, the complete biosynthetic pathway of Odonicin, a complex diterpenoid isolated from Salvia plectranthoides, has not been fully elucidated in the scientific literature. While the structure of this compound is known, the specific enzymatic steps and the genetic machinery responsible for its production within the plant remain largely uncharacterized.

Researchers, scientists, and drug development professionals interested in this natural product should be aware that detailed information regarding its biosynthesis, including specific enzymes, intermediates, and regulatory networks, is not yet available. Consequently, a comprehensive technical guide with quantitative data and detailed experimental protocols for its biosynthetic pathway cannot be constructed at this time.

General Principles of Diterpenoid Biosynthesis: A Likely Framework for this compound

This compound belongs to the vast class of natural products known as diterpenoids. While its specific pathway is unknown, it is presumed to follow the general and well-established route for diterpenoid biosynthesis. This provides a theoretical framework for future research and understanding.

The biosynthesis of diterpenoids originates from the central metabolism of the organism. The pathway can be broadly divided into two main stages:

-

Formation of the Universal Precursor: The journey begins with the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This molecule is assembled from isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are themselves products of either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

-

Cyclization and Functionalization: The linear GGPP molecule is then transformed into a diverse array of cyclic structures by a class of enzymes known as terpene synthases or cyclases. This initial cyclization is a critical branching point that establishes the foundational carbon skeleton of the specific diterpenoid. Following cyclization, the hydrocarbon backbone undergoes a series of post-modification reactions, including oxidations, hydroxylations, and acylations, which are typically catalyzed by cytochrome P450 monooxygenases (P450s), dehydrogenases, and transferases. These modifications lead to the final, functionally active molecule, such as this compound.

A generalized workflow for the elucidation of such a pathway is presented below.

The Path Forward: Research Required for Pathway Elucidation

To fully delineate the biosynthetic pathway of this compound, a multi-faceted research approach is necessary. This would likely involve:

-

Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of Salvia plectranthoides to identify candidate genes encoding terpene synthases, P450s, and other modifying enzymes that are highly expressed in tissues producing this compound.

-

Gene Silencing and Heterologous Expression: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence candidate genes in the plant and observe the effect on this compound production. Conversely, expressing these genes in a heterologous host, such as yeast or E. coli, can allow for the functional characterization of the enzymes they encode and the identification of the intermediates they produce.

-

In Vitro Enzymatic Assays: Purifying the candidate enzymes and performing in vitro assays with proposed substrates (e.g., GGPP) to confirm their specific catalytic activity and reaction products.

-

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C-glucose) to the plant and tracking the incorporation of the labels into this compound and its intermediates using techniques like NMR spectroscopy and mass spectrometry.

The logical workflow for such a research endeavor is outlined in the diagram below.

Until such studies are conducted and published, the scientific and drug development communities will have to rely on the general principles of diterpenoid biosynthesis as a proxy for understanding the formation of this compound. The elucidation of its specific pathway holds potential for metabolic engineering approaches to enhance its production and for the generation of novel analogs with potentially improved therapeutic properties.

Unveiling the Therapeutic Potential of Oridonin: A Technical Guide to its Biological Activities

A Note on Nomenclature: This document details the biological activities of Oridonin (B1677485). Initial searches for "Odonicin" did not yield relevant results, suggesting a possible typographical error. The extensive body of research available on Oridonin, a natural compound with significant therapeutic interest, is presented herein.

Introduction

Oridonin, an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered substantial attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of Oridonin, with a particular focus on its anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity

The most extensively documented biological activity of Oridonin is its potent anticancer effect across a wide range of human cancer cell lines. This activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways.

Cytotoxicity and Antiproliferative Effects

Oridonin exhibits significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for quantifying this effect. The IC50 values for Oridonin vary depending on the cancer cell line and the duration of exposure.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |

| Gastric Cancer | AGS | 5.995 ± 0.741 | 24 | [1] |

| 2.627 ± 0.324 | 48 | [1] | ||

| 1.931 ± 0.156 | 72 | [1] | ||

| HGC27 | 14.61 ± 0.600 | 24 | [1] | |

| 9.266 ± 0.409 | 48 | [1] | ||

| 7.412 ± 0.512 | 72 | [1] | ||

| MGC803 | 15.45 ± 0.59 | 24 | [1] | |

| 11.06 ± 0.400 | 48 | [1] | ||

| 8.809 ± 0.158 | 72 | [1] | ||

| Esophageal Squamous Cell Carcinoma | TE-8 | 3.00 ± 0.46 | 72 | [2] |

| TE-2 | 6.86 ± 0.83 | 72 | [2] | |

| Prostate Cancer | PC3 | ~20-40 | 48 | |

| DU145 | ~30-60 | 48 | ||

| Liver Cancer | HepG2 | ~40 | 48 | |

| Pancreatic Cancer | BxPC-3 | ~40 | 48 | |

| Leukemia | K562 | 0.95 | Not Specified | [3] |

| Liver Cancer | BEL-7402 | 0.50 | Not Specified | [3] |

| Cervical Cancer | HeLa | 3.65 | Not Specified | [4] |

| Lung Cancer | A549 | 3.22 | Not Specified | [4] |

Induction of Apoptosis

A primary mechanism of Oridonin's anticancer activity is the induction of programmed cell death, or apoptosis. Oridonin has been shown to trigger apoptosis in a dose- and time-dependent manner in various cancer cells. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.[1][2]

Cell Cycle Arrest

Oridonin can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[5][6] This is often accompanied by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Anti-inflammatory Activity

Oridonin and its derivatives have demonstrated anti-inflammatory properties. This is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] The anti-inflammatory effects of Oridonin are linked to its ability to modulate inflammatory signaling pathways such as NF-κB.

Antimicrobial Activity

Oridonin also exhibits antimicrobial activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is used to quantify this effect.

Table 2: Minimum Inhibitory Concentration (MIC) of Oridonin against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 31.2 | [9] |

| Bacillus subtilis | CMCC 63501 | 31.2 | [9] |

| Aeromonas hydrophila | AS 1.1801 | 100 | |

| Chromabacterium violaceum | Not Specified | 31 | |

| Mycobacterium phlei | Not Specified | 16 | [10] |

Key Signaling Pathways Modulated by Oridonin

Oridonin exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer and other diseases.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Oridonin has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets.[11][12] This inhibition contributes significantly to Oridonin's pro-apoptotic and antiproliferative effects.

Caption: Oridonin inhibits the PI3K/Akt signaling pathway.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is involved in regulating cellular responses to stress, including apoptosis. Oridonin has been found to activate the JNK pathway, leading to the phosphorylation of JNK and its downstream target c-Jun, which in turn promotes caspase-dependent apoptosis.[13][14]

Caption: Oridonin activates the JNK signaling pathway to induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of Oridonin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Oridonin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Oridonin in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium in the wells with 100 µL of the Oridonin dilutions or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.[5]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

Oridonin

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of Oridonin for the specified duration.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer.[2]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cancer cell lines

-

6-well plates

-

Oridonin

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with Oridonin as described for the apoptosis assay and harvest the cells.

-

Fix the cells by resuspending the cell pellet in ice-cold PBS and adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.[6]

-

Caption: General experimental workflow for in vitro analysis of Oridonin.

Conclusion

Oridonin is a promising natural compound with a broad spectrum of biological activities, most notably its potent anticancer effects. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways like PI3K/Akt and JNK underscores its therapeutic potential. The anti-inflammatory and antimicrobial properties of Oridonin further expand its possible applications. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic benefits of Oridonin. Future in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for various disease indications.

References

- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Oridonin: A Technical Guide

Disclaimer: The user's query for "Odonicin" yielded results predominantly for "Oridonin." This document assumes "Oridonin" was the intended subject of inquiry. Oridonin (B1677485) is a bioactive diterpenoid compound isolated from the medicinal herb Rabdosia rubescens.[1] It has garnered significant attention in oncological research due to its multifaceted anti-tumor properties.[1] This guide provides an in-depth overview of the potential therapeutic targets of Oridonin, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols for researchers and drug development professionals.

Core Mechanisms of Action

Oridonin exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways that are often dysregulated in cancer.[2]

Induction of Apoptosis

A primary mechanism of Oridonin's anti-tumor activity is the induction of apoptosis in a wide range of cancer cells.[3] This process is mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Key molecular events in Oridonin-induced apoptosis include:

-

Modulation of the Bcl-2 family proteins: Oridonin treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][5] This shift in balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Activation of Caspases: The release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase.[6] Caspase-9, in turn, activates the executioner caspase, caspase-3.[6][7] Oridonin has been observed to downregulate the precursor forms of caspases-3, -8, and -9, while upregulating their cleaved, active forms.[7]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[4]

-

p53-Dependent Apoptosis: In cancer cells with wild-type p53, Oridonin can induce apoptosis in a p53-dependent manner.[3] The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress.

| Cell Line | Concentration (µM) | Apoptotic Cell Ratio (%) | Citation |

| HGC-27 | 10 | 26.3 | [7] |

| HGC-27 | 15 | 50.1 | [7] |

| HGC-27 | 20 | 52.4 | [7] |

| HGC-27 | 1.25 µg/mL | 12.8 | [6] |

| HGC-27 | 2.5 µg/mL | 28.5 | [6] |

| HGC-27 | 5 µg/mL | 49.6 | [6] |

Cell Cycle Arrest

Oridonin can inhibit cancer cell proliferation by arresting the cell cycle at various phases, preventing the cells from dividing and replicating.[3] The specific phase of arrest can be cell-type dependent.

-

G0/G1 Arrest: In LNCaP prostate cancer cells, Oridonin has been shown to induce G0/G1 cell cycle arrest.[3]

-

G2/M Arrest: In gastric cancer cells (HGC-27) and oral squamous cell carcinoma (OSCC) cells, Oridonin treatment leads to an accumulation of cells in the G2/M phase.[4][7] This is often associated with the downregulation of G2/M transition-related proteins like cyclin B1.[4]

-

S Phase Arrest: In the K562 leukemia cell line, a derivative of Oridonin was found to cause S phase arrest.[1]

| Cell Line | ED50/IC50 (µg/mL or µM) | Citation |

| Various Cancer Cells | 1.8 - 7.5 µg/mL | [3] |

| K562 (Oridonin derivative) | 0.95 µM | [1] |

Key Signaling Pathways Targeted by Oridonin

Oridonin's anti-cancer effects are mediated by its ability to modulate multiple intracellular signaling pathways that are critical for cell survival, proliferation, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Oridonin has been shown to inhibit the phosphorylation of both PI3K and Akt in oral squamous cell carcinoma cells, thereby suppressing this pro-survival pathway.[4]

Caption: Oridonin inhibits the PI3K/Akt signaling pathway.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is involved in regulating apoptosis. In HGC-27 gastric cancer cells, Oridonin activates the JNK pathway, leading to the phosphorylation of JNK and its downstream target c-Jun.[7] This activation contributes to caspase-dependent apoptosis.[7]

Caption: Oridonin promotes apoptosis via the JNK signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Oridonin, in combination with lentinan, has been shown to inhibit the NF-κB signaling pathway in a human hepatoblastoma cell line, which contributes to enhanced apoptosis.[2]

Wnt/β-catenin and TGF-β1/Smad2/3 Signaling Pathways

Oridonin can suppress the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.[2] In pancreatic cancer cells, this effect is achieved through the inhibition of the Wnt/β-catenin pathway, while in osteosarcoma cells, it is mediated by the suppression of the TGF-β1/Smad2/3 signaling pathway.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. The following are summaries of common protocols used in the study of Oridonin's anti-cancer effects.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Since viable cells can convert MTT into a purple formazan (B1609692) product, the amount of formazan produced is proportional to the number of living cells. This assay was used to determine the effective dose (ED50) of Oridonin on a variety of cancer cell lines.[3]

Caption: Workflow for a typical MTT cell proliferation assay.

Apoptosis Detection (TUNEL Assay and Flow Cytometry)

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. It was employed to confirm that Oridonin induces apoptosis in LNCaP prostate cancer cells.[3]

-

Flow Cytometry with Annexin V/Propidium (B1200493) Iodide (PI) Staining: This is a widely used method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells. This method was used to measure the apoptotic cell ratio in HGC-27 cells treated with Oridonin.[7]

Cell Cycle Analysis (Flow Cytometry)

To determine the effect of Oridonin on the cell cycle, treated cells are fixed, stained with a fluorescent DNA-binding dye (like propidium iodide), and analyzed by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][7]

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method has been used to analyze the expression levels of various proteins involved in apoptosis and cell cycle regulation following Oridonin treatment, such as caspases, Bax, Bcl-2, p53, p21, cyclin B1, and components of the PI3K/Akt and JNK pathways.[3][4][7]

Conclusion

Oridonin presents a compelling profile as a potential anti-cancer therapeutic agent with a multitude of molecular targets. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key pro-survival signaling pathways in a variety of cancer cell types underscores its therapeutic potential. The data and experimental protocols summarized in this guide provide a foundation for further research into the clinical applications of Oridonin and its derivatives in oncology. Future studies should focus on elucidating the intricate interplay between the various signaling pathways modulated by Oridonin and on translating these preclinical findings into effective cancer therapies.

References

- 1. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin induces growth inhibition and apoptosis of a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oridonin induces a caspase-independent but mitochondria- and MAPK-dependent cell death in the murine fibrosarcoma cell line L929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Oridonin and its Relationship to other Diterpenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin, a prominent member of the ent-kaurane class of diterpenoids, has garnered significant scientific interest due to its extensive and potent pharmacological activities. Isolated primarily from the medicinal herb Rabdosia rubescens, this complex natural product exhibits a wide spectrum of biological effects, including robust anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical architecture of Oridonin, its relationship with other structurally similar diterpenes, detailed experimental methodologies for its study, and its intricate interactions with key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and logical and experimental workflows are visualized through detailed diagrams.

Introduction to Oridonin

Oridonin is a tetracyclic diterpenoid characterized by the ent-kaurane skeleton.[1] First isolated from Isodon species, its structure and absolute configuration were confirmed in 1970.[2] As a major active component of Rabdosia rubescens, Oridonin has been a focal point of natural product research, particularly in the field of oncology.[2][3] Its favorable biological profile, coupled with its relative abundance, makes it an attractive lead compound for the development of novel therapeutics.[2]

Physicochemical Properties of Oridonin

Oridonin's chemical structure and fundamental properties are pivotal to its biological activity and are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₆ | |

| Molecular Weight | 364.44 g/mol | |

| CAS Number | 28957-04-2 | |

| Appearance | Pale yellow needle-like crystals | |

| Melting Point | 248-250 °C | |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, ethyl acetate, and DMSO |

Relationship with other ent-Kaurane Diterpenoids

Oridonin belongs to the vast family of ent-kaurane diterpenoids, which are characterized by a specific stereochemical configuration of their tetracyclic core. Structural diversity within this family arises from variations in oxidation patterns, bond cleavages, and rearrangements of the parent skeleton. This diversity leads to a wide range of biological activities.

Ponicidin

Ponicidin is another major ent-kaurane diterpenoid isolated from Rabdosia rubescens. It shares the same core skeleton as Oridonin but differs in its substitution pattern. Ponicidin also exhibits significant antitumor activities, including the induction of apoptosis and chemosensitizing effects. Molecular docking studies suggest that Ponicidin's anticancer effects may be mediated through its interaction with the PI3K signaling pathway.

Enmein-type Diterpenoids

Enmein-type diterpenoids are 6,7-seco-ent-kaurane derivatives, meaning the bond between carbons 6 and 7 of the B-ring is cleaved. These compounds, which can be semi-synthesized from Oridonin, often exhibit more potent cytotoxic activities than their parent compound. A series of synthesized enmein-type analogs of Oridonin demonstrated improved anti-proliferative activities against several human cancer cell lines.

Lushanrubescensins

Lushanrubescensins are another class of cytotoxic diterpenoids isolated from Isodon species. Like enmein-type diterpenoids, they represent structural variations of the core ent-kaurane skeleton and contribute to the diverse pharmacology of extracts from these plants.

The structural relationship between these diterpenoids can be visualized as follows:

Caption: Relationship of Oridonin to other ent-kaurane diterpenoids.

Biological Activities and Mechanisms of Action

Oridonin's therapeutic potential stems from its multifaceted mechanisms of action, targeting key pathways in cancer, inflammation, and microbial pathogenesis.

Anti-Cancer Activity

Oridonin exhibits potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines.

Oridonin induces apoptosis through multiple signaling pathways. A primary mechanism is the mitochondria-dependent pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death. Oridonin has also been shown to activate the JNK signaling pathway, which can contribute to apoptosis in gastric cancer cells. Furthermore, in some cancer cell types, Oridonin can induce G2/M phase cell cycle arrest.

References

In Silico Prediction of Odonicin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odonicin, also known as Oridonin, is a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has demonstrated significant anti-tumor, anti-inflammatory, and pro-apoptotic properties in a multitude of preclinical studies. The therapeutic potential of this compound is largely attributed to its ability to modulate critical intracellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of this compound, alongside detailed experimental protocols for its validation. The content is structured to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this compound's mechanism of action and to guide further research and development efforts.

Quantitative Bioactivity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values demonstrate this compound's broad-spectrum anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | [1] |

| AGS | Gastric Cancer | 2.627 ± 0.324 | 48 | [1] |

| AGS | Gastric Cancer | 1.931 ± 0.156 | 72 | [1] |

| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | [1] |

| HGC27 | Gastric Cancer | 9.266 ± 0.409 | 48 | [1] |

| HGC27 | Gastric Cancer | 7.412 ± 0.512 | 72 | [1] |

| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | [1] |

| MGC803 | Gastric Cancer | 11.06 ± 0.400 | 48 | [1] |

| MGC803 | Gastric Cancer | 8.809 ± 0.158 | 72 | [1] |

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | [2] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | [2] |

| HL-60 | Leukemia | 3.9 µg/ml | - | [3] |

| K562 | Leukemia | 4.3 µg/ml | - | [3] |

| SHEEC | Esophageal Cancer | 15.4 µg/ml | - | [3] |

| Eca109 | Esophageal Cancer | 15.1 µg/ml | - | [3] |

| TE1 | Esophageal Cancer | 4.0 µg/ml | - | [3] |

| BGC823 | Gastric Cancer | 7.6 µg/ml | - | [3] |

| SGC7901 | Gastric Cancer | 12.3 µg/ml | - | [3] |

| HT29 | Colon Cancer | 13.6 µg/ml | - | [3] |

| HCT | Colon Cancer | 14.5 µg/ml | - | [3] |

| Bel7402 | Liver Cancer | 15.2 µg/ml | - | [3] |

| HepG2 | Liver Cancer | 7.1 µg/ml | - | [3] |

| PC3 | Pancreatic Cancer | 11.3 µg/ml | - | [3] |

| A549 | Lung Cancer | 18.6 µg/ml | - | [3] |

| MCF7 | Breast Cancer | 18.4 µg/ml | - | [3] |

| Hela | Cervical Cancer | 13.7 µg/ml | - | [3] |

| U2OS | Osteosarcoma | 30 | 24 | [4] |

In Silico Prediction of Bioactivity

The bioactivity of this compound can be predicted using a variety of computational methods. These in silico approaches provide a cost-effective and time-efficient means of identifying potential molecular targets and elucidating the mechanism of action prior to extensive experimental validation.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode of this compound to its putative protein targets and in estimating the binding affinity.

Experimental Protocol: Molecular Docking of this compound with AutoDock Vina

-

Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 164792) in SDF or MOL2 format.

-

Convert the ligand structure to the PDBQT format using AutoDockTools (ADT). This involves adding polar hydrogens, assigning Gasteiger charges, and defining the rotatable bonds.

-

-

Preparation of the Receptor Protein (e.g., AKT1, STAT3):

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for AKT1 is 1UNQ and for STAT3 is 1BG1.

-

Prepare the protein for docking using ADT. This includes removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The output file should be in the PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The coordinates and dimensions of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB structure or through active site prediction servers.

-

-

Docking Simulation with AutoDock Vina:

-

Create a configuration file that specifies the paths to the prepared ligand and receptor PDBQT files, the grid box parameters, and the exhaustiveness of the search.

-

Execute the docking simulation using the AutoDock Vina command-line interface.

-

-

Analysis of Docking Results:

-

Analyze the output file, which contains the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions of the best-ranked pose using molecular visualization software such as PyMOL or Chimera to identify key interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug candidate. In silico tools can predict these properties based on the chemical structure of this compound.

Experimental Protocol: In Silico ADMET Prediction

-

Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string of this compound from a chemical database.

-

-

Prediction Server:

-

Utilize a web-based ADMET prediction server such as SwissADME or pkCSM.

-

-

Analysis:

-

The server will provide predictions for a range of pharmacokinetic and toxicological properties, including but not limited to:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity, skin sensitization.

-

-

Evaluate the predicted ADMET profile to assess the drug-likeness of this compound and to identify potential liabilities.

-

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple signaling pathways that are often dysregulated in cancer. The two primary pathways identified are the PI3K/Akt and STAT3 signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to the suppression of tumor progression.[5][6][7]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers. This compound has been demonstrated to suppress the activation of STAT3.

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Validation

The in silico predictions of this compound's bioactivity must be validated through rigorous experimental assays. Western blotting is a key technique to confirm the inhibitory effects of this compound on the PI3K/Akt and STAT3 signaling pathways.

Western Blot Analysis

Experimental Protocol: Western Blot for p-Akt and p-STAT3

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., AGS, HGC27) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific inhibitory effect of this compound.

-

Workflow for In Silico Prediction and Experimental Validation

The following diagram illustrates a logical workflow for the integrated in silico prediction and experimental validation of this compound's bioactivity.

Caption: Integrated workflow for this compound bioactivity prediction.

Conclusion

The in silico prediction of this compound's bioactivity, coupled with targeted experimental validation, provides a powerful paradigm for modern drug discovery and development. The computational approaches detailed in this guide, including molecular docking and ADMET prediction, offer valuable insights into the molecular mechanisms underlying this compound's anti-cancer effects, particularly its inhibition of the PI3K/Akt and STAT3 signaling pathways. The provided experimental protocols serve as a practical resource for researchers seeking to validate these computational predictions and further elucidate the therapeutic potential of this promising natural compound. This integrated approach is essential for accelerating the translation of this compound from a preclinical candidate to a potential clinical therapeutic.

References

- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oridonin inhibits the proliferation, migration and invasion of human osteosarcoma cells via suppression of matrix metalloproteinase expression and STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a bioactive ent-kauranoid diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth review of the existing literature on Oridonin and its related compounds, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We present a consolidation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Analysis of Cytotoxic Activity

The anticancer potential of Oridonin and its synthetic derivatives has been extensively evaluated against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for quantifying the cytotoxic efficacy of these compounds. The following tables summarize the reported IC50 values, offering a comparative overview of their potency.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference |

| AGS | Gastric Cancer | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 | [2] |

| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 | [2] |

| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 | [2] |

| TE-8 | Esophageal Squamous Cell Carcinoma | - | - | 3.00 ± 0.46 | [3] |

| TE-2 | Esophageal Squamous Cell Carcinoma | - | - | 6.86 ± 0.83 | |

| L929 | Fibrosarcoma | 65.8 | - | - | |

| HepG2 | Liver Carcinoma | 37.90 | - | - | |

| HCT116 | Colorectal Carcinoma | - | - | 6.84 |

Table 2: IC50 Values of Oridonin Derivatives in Various Cancer Cell Lines

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| 2p | Substituted benzene (B151609) at C-17 | HCT116 | 1.05 | |

| 4b | 4-fluorophenyl moiety | MCF-7 | 0.3 | |

| Compound 2 | Hydrophilic side chain at 1-O- and 14-O- | HL-60 | 0.84 | |

| Compound 3 | Hydrophilic side chain at 1-O- and 14-O- | BEL-7402 | 1.00 | |

| Compound 5 | Modification at 14-O-hydroxyl | HCT-116 | 0.16 | |

| Compound 6 | C14-1,2,3-triazole | PC-3 | 3.1 | |

| Compound 9 | - | BEL-7402 | 0.50 | |

| Compound 10 | H2S-releasing group | K562 | 0.95 | |

| Compound 11 | Elimination of all hydroxyl groups | HCC-1806 | 0.18 | |

| Compound 17 | ent-6,7-seco-oridonin derivative | K562 | 0.39 | |

| BEL-7402 | 1.39 | |||

| Compound 18 | enmein-type derivative | K562 | 0.24 | |

| BEL-7402 | 0.87 | |||

| Derivative 23 | C-14 (2-triazole)acetoxyl- moiety | PC-3 | - |

Synthesis of Oridonin Derivatives

The structural modification of Oridonin is a key strategy to enhance its therapeutic potential and overcome limitations such as poor solubility. Modern synthetic methodologies have been employed to generate novel analogs with improved bioactivity.

Key synthetic strategies include:

-

Modification of Hydroxyl Groups: Introduction of various hydrophilic side chains at the 1-O- and 14-O-hydroxyl groups has been shown to improve cytotoxicity and aqueous solubility.

-

Mizoroki-Heck Reaction and Click Chemistry: These powerful reactions have been utilized for the selective modification of Oridonin, even in the presence of sensitive functional groups. Two series of novel C-14 and C-17 modified derivatives have been synthesized using these methods.

-

Introduction of Heterocyclic Moieties: The incorporation of moieties like 1,2,3-triazoles at the C14 position via copper-catalyzed alkyne-azide cycloaddition (CuAAC) has yielded potent analogs.

-

Skeletal Transformations: Conversion of Oridonin to spirolactone-type and enmein-type diterpenoids has resulted in compounds with significantly enhanced anticancer activities.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments frequently cited in Oridonin literature.

Western Blot Analysis for PI3K/Akt Signaling Pathway

This protocol is adapted from generic Western Blotting procedures and is specifically tailored for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway upon treatment with Oridonin.

1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to attach and grow overnight. c. Treat the cells with various concentrations of Oridonin for the desired time period. Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and other relevant PI3K pathway proteins overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using a digital imaging system or X-ray film. c. For quantitative analysis, use densitometry software to measure band intensity. Normalize the intensity of the phospho-protein band to the total protein or a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with Oridonin.

1. Cell Preparation: a. Harvest cells (approximately 1 x 10^6) after treatment with Oridonin. b. Wash the cells with ice-cold PBS.

2. Fixation: a. Resuspend the cell pellet in 0.5 ml of PBS. b. While gently vortexing, add 4.5 ml of cold 70% ethanol (B145695) dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours.

3. Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. d. Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NLRP3 Inflammasome Activation Assay

This protocol is designed to assess the inhibitory effect of Oridonin on the activation of the NLRP3 inflammasome.

1. Cell Priming and Treatment: a. Prime bone marrow-derived macrophages (BMDMs) or THP-1 cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3. b. Pre-incubate the primed cells with varying concentrations of Oridonin for 30-60 minutes.

2. Inflammasome Activation: a. Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1 hour.

3. Quantification of IL-1β Release: a. Collect the cell culture supernatant. b. Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

4. Western Blot for Caspase-1 Cleavage: a. Prepare cell lysates from the treated cells. b. Perform Western Blot analysis as described previously, using an antibody specific for the cleaved (active) form of caspase-1 (p20).

Signaling Pathways and Mechanisms of Action

Oridonin exerts its biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Oridonin has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: Oridonin inhibits the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines. Oridonin has been identified as a covalent inhibitor of NLRP3.

Caption: Oridonin covalently inhibits NLRP3, preventing inflammasome assembly and subsequent inflammation.

Experimental Workflow for Evaluating Oridonin's Anticancer Activity

A systematic workflow is essential for the preclinical evaluation of Oridonin and its analogs.

Caption: A general experimental workflow for the preclinical evaluation of Oridonin and its derivatives.

Conclusion

Oridonin and its structurally modified analogs represent a promising class of natural product-based therapeutic agents. Their multifaceted biological activities, including potent anticancer and anti-inflammatory effects, are driven by their ability to modulate key cellular signaling pathways such as the PI3K/Akt and NLRP3 inflammasome pathways. The continued exploration of Oridonin's structure-activity relationships through innovative synthetic chemistry, coupled with rigorous preclinical evaluation using standardized experimental protocols, will be instrumental in unlocking the full therapeutic potential of this remarkable natural product. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of Odonicin for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Odonicin, a natural diterpenoid compound isolated from Rabdosia rubescens, for research applications. It details commercial suppliers, quantitative data on its biological activity, experimental protocols for its investigation, and a visualization of its key signaling pathway.

Commercial Suppliers

This compound is available for research purposes from various chemical suppliers specializing in bioactive small molecules. While direct endorsement of any single supplier is not provided, researchers can source this compound from the following reputable vendors:

-

MedChemExpress: A supplier of a wide range of research chemicals and bioactive compounds, including this compound.

-

Selleck Chemicals: Specializes in inhibitors, agonists, and screening libraries for life science research.

-

Cayman Chemical: Offers a diverse portfolio of biochemicals, including lipids, neurotransmitters, and enzyme inhibitors.

-

Santa Cruz Biotechnology: A provider of antibodies, biochemicals, and labware for research.

Researchers are advised to request certificates of analysis from their chosen supplier to ensure the purity and identity of the compound.

Quantitative Data: In Vitro Anticancer Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, as determined by various in vitro studies. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 8.12 | [1] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 7.41 | [1] |

| HCT116 | Colon Cancer | 6.84 | [2] |

| MCF-7 | Breast Cancer | Not explicitly stated, but inhibitory activity is referenced | [2] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but inhibitory activity is referenced | [2] |

| KYSE70 | Esophageal Squamous Cell Carcinoma | >20 (at 20 µM, growth is inhibited) | |

| KYSE410 | Esophageal Squamous Cell Carcinoma | >20 (at 20 µM, growth is inhibited) | |

| KYSE450 | Esophageal Squamous Cell Carcinoma | >20 (at 20 µM, growth is inhibited) | |

| Eca-109 | Esophageal Carcinoma | 4.1 | |

| EC9706 | Esophageal Carcinoma | 4.0 | |

| KYSE750 | Esophageal Carcinoma | 16.2 | |

| TE-1 | Esophageal Carcinoma | 9.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-